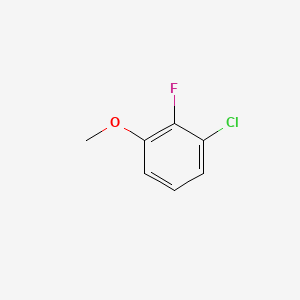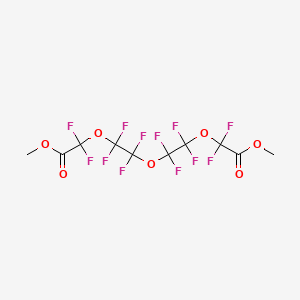
1,3-Di-tert-butylthiourea
Descripción general
Descripción
1,3-Di-tert-butylthiourea is a chemical compound with the molecular formula C9H20N2S . It has a molecular weight of 188.3 . This compound is also known by other names such as N,N’-di-tert-butylthiourea, 1,3-di-tert-butyl-2-thiourea, and sym-di-tert-butylthiourea .
Synthesis Analysis
The synthesis of 1,3-Di-tert-butylthiourea involves a reaction with sodium hypochlorite and sodium hydroxide in benzene at 60 - 65℃ for 4 hours .Molecular Structure Analysis
1,3-Di-tert-butylthiourea contains a total of 31 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 urea (-thio) derivative .Chemical Reactions Analysis
1,3-Di-tert-butylthiourea has been studied for its inhibiting behavior against corrosion and microbiological corrosion on carbon steels in highly salted (3.5% w/w NaCl) environments . It works well at low doses for both corrosion and microbiological corrosion .Aplicaciones Científicas De Investigación
Analytical Chemistry
1,3-Di-tert-butylthiourea is utilized in analytical methods , particularly in high-performance liquid chromatography (HPLC) . It can be analyzed using reverse phase HPLC with conditions involving acetonitrile, water, and phosphoric acid . This compound’s characteristics make it suitable for separation and analysis, which is crucial in quality control and research laboratories.
Biological Applications
In biology, thiourea derivatives, including 1,3-Di-tert-butylthiourea, have been studied for their corrosion inhibitory properties . They are known to have a minor effect on planktonic bacteria and a slight impact on sessile bacteria, which is significant in understanding microbial corrosion and developing new compounds to combat it.
Environmental Science
The environmental applications of 1,3-Di-tert-butylthiourea are notable in the study of corrosion and microbial corrosion . It has been found to inhibit corrosion effectively in carbon steels within highly saline environments, which is pivotal for the longevity and safety of marine and industrial infrastructures .
Material Science
In material science, 1,3-Di-tert-butylthiourea plays a role in the development of corrosion inhibitors . Its effectiveness in protecting carbon steel surfaces under corrosive conditions makes it a valuable compound for research in advanced battery science and controlled environment solutions .
Pharmaceutical Research
Thiourea derivatives are of interest in pharmaceutical research due to their broad spectrum of pharmacological properties . They have been the subject of extensive study for their potential roles in molecular recognition, agriculture, and as active pharmaceutical ingredients .
Industrial Applications
Industrially, 1,3-Di-tert-butylthiourea is involved in processes such as liquid chromatography for the separation and purification of chemicals. Its properties are exploited in the development of analytical methods and in the manufacturing of various products .
Coordination Chemistry
This compound has a distinct position in coordination chemistry due to its multiple binding sites, making it a flexible ligand for complexation with transition metals . This is crucial for the synthesis of metal complexes used in various chemical reactions and product formulations.
Research Studies
1,3-Di-tert-butylthiourea is the subject of ongoing research studies, particularly in understanding its mechanism of action as a corrosion inhibitor and its interaction with other materials at the molecular level . These studies contribute to the development of new compounds and applications in various scientific fields.
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Thiourea compounds are known to interfere with the function of certain enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of a compound can strongly influence its adme properties .
Result of Action
It is known that thiourea compounds can have various effects at the molecular and cellular level, depending on their specific structure and the biological context .
Action Environment
The action, efficacy, and stability of 1,3-Di-tert-butylthiourea can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Propiedades
IUPAC Name |
1,3-ditert-butylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHEXFMSAISLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193424 | |
| Record name | 1,3-(Di-tert-butyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butylthiourea | |
CAS RN |
4041-95-6 | |
| Record name | N,N′-Bis(1,1-dimethylethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4041-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-(Di-tert-butyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004041956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Di-tert-butylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-(Di-tert-butyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-[di-tert-butyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 1,3-Di-tert-butylthiourea is oxidized in different solvents?
A1: Unlike other substituted thioureas that typically form thiourea S-trioxides upon oxidation, 1,3-Di-tert-butylthiourea reacts differently. Instead of forming the S-trioxide, it produces formamidinium alkyl-sulfates when oxidized in various solvents []. Interestingly, the specific alkyl group within the formamidinium alkyl-sulfate product is determined by the solvent used for the oxidation reaction [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















